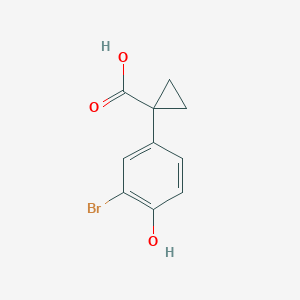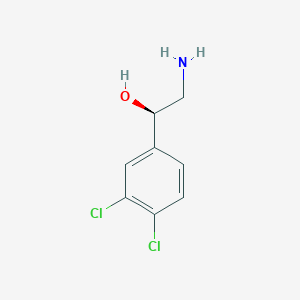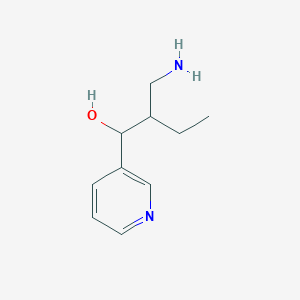
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is an organic compound that features both an amine and a hydroxyl functional group. The presence of a pyridine ring adds to its chemical complexity and potential reactivity. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the alkylation of pyridine derivatives followed by the introduction of the aminomethyl group. The reaction conditions typically require a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The pyridine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyridine derivative.
Substitution: Formation of amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the synthesis of more complex molecules or materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl and hydroxyl groups can form hydrogen bonds or ionic interactions with the target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the butan-1-ol moiety.
1-(Pyridin-3-yl)butan-1-ol: Lacks the aminomethyl group.
2-(Hydroxymethyl)-1-(pyridin-3-yl)butane: Similar structure but with a hydroxymethyl group instead of aminomethyl.
Uniqueness
2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both an amine and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
2-(aminomethyl)-1-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-2-8(6-11)10(13)9-4-3-5-12-7-9/h3-5,7-8,10,13H,2,6,11H2,1H3 |
InChI-Schlüssel |
UXDLVSFAKBSRLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C(C1=CN=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



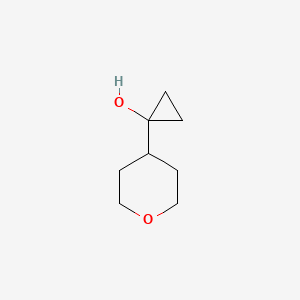

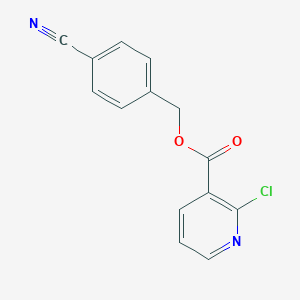

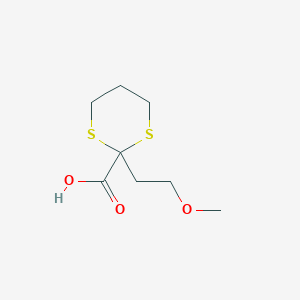

![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)

